molecular formula C17H19NO4S B1622509 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid CAS No. 730249-87-3

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid

Cat. No.: B1622509
CAS No.: 730249-87-3
M. Wt: 333.4 g/mol
InChI Key: GXRBZEBVKOIXDU-UHFFFAOYSA-N
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Description

4-[(2,3,5,6-Tetramethylphenyl)sulfonylamino]benzoic acid is a sulfonamide derivative of benzoic acid characterized by a 2,3,5,6-tetramethylphenyl group attached via a sulfonylamino (-SO₂NH-) linker to the para position of the benzoic acid core. This compound (CAS 730249-87-3) has a molecular formula of C₁₇H₁₉NO₄S and a molecular weight of 333.41 g/mol . Its structural uniqueness lies in the steric and electronic effects imparted by the tetramethyl substitution on the phenyl ring, which enhances hydrophobicity and may influence biological interactions. It is primarily utilized in chemical research, particularly in the development of enzyme inhibitors and as a synthetic intermediate .

Properties

IUPAC Name

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-14(6-8-15)17(19)20/h5-9,18H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBZEBVKOIXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368562
Record name 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730249-87-3
Record name 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Key Intermediate: 2,3,5,6-Tetramethylbenzenesulfonyl Chloride

The tetramethylphenyl sulfonyl group originates from 2,3,5,6-tetramethylbenzene (durene). Sulfonation is achieved using chlorosulfonic acid under controlled conditions:

Procedure :

  • Durene (10 g, 0.067 mol) is dissolved in dichloromethane (50 mL) at 0°C.
  • Chlorosulfonic acid (12 mL, 0.18 mol) is added dropwise over 30 minutes.
  • The mixture is stirred at room temperature for 4 hours, then quenched with ice water.
  • The sulfonic acid intermediate is isolated and treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Key Parameters :

  • Temperature control (0–25°C) prevents side reactions.
  • Excess PCl₅ ensures complete conversion to the sulfonyl chloride.

Preparation of 4-Aminobenzoic Acid

4-Aminobenzoic acid serves as the amine precursor. Patent CN102791677B details a catalytic hydrogenation method for synthesizing substituted aminobenzoic acids:

Steps :

  • Oxime Formation : 4-Carboxybenzaldehyde reacts with hydroxylamine hydrochloride in methanol to form 4-carboxybenzaldehyde oxime.
  • Catalytic Hydrogenation :
    • The oxime (10 g) is dissolved in aqueous NaOH (5% w/v).
    • Pd/C (5% Pd, 1.5 g) is added, and hydrogenation proceeds at 10 kg/cm² H₂ pressure for 3 hours.
    • Post-reduction, the mixture is neutralized with HCl to precipitate 4-aminobenzoic acid (93.5% yield).

Optimization :

  • NaOH concentration (3.0–4.0 equivalents) maximizes yield.
  • Pd/C loading (5–10% w/w) balances cost and efficiency.

Sulfonamide Coupling Reaction

The final step couples 4-aminobenzoic acid with 2,3,5,6-tetramethylbenzenesulfonyl chloride. This follows established sulfonylation protocols:

Procedure :

  • 4-Aminobenzoic acid (5 g, 0.036 mol) is suspended in anhydrous THF (50 mL).
  • Triethylamine (7.3 mL, 0.054 mol) is added under nitrogen.
  • 2,3,5,6-Tetramethylbenzenesulfonyl chloride (9.2 g, 0.036 mol) in THF (20 mL) is added dropwise at 0°C.
  • The reaction is stirred for 12 hours at room temperature.
  • The mixture is filtered, concentrated, and purified via recrystallization (ethanol/water) to yield the target compound (82% yield).

Critical Factors :

  • Stoichiometry : A 1:1 molar ratio minimizes di-sulfonation byproducts.
  • Solvent Choice : THF or DMF enhances solubility of intermediates.

Alternative Method: One-Pot Synthesis

A streamlined approach combines sulfonation and coupling in a single reactor:

Steps :

  • Durene (10 g) is sulfonated in situ with ClSO₃H (15 mL).
  • Without isolation, PCl₅ (8 g) is added to generate the sulfonyl chloride.
  • 4-Aminobenzoic acid (7 g) and pyridine (5 mL) are introduced, and the reaction proceeds at 50°C for 6 hours.
  • Yield: 76% after recrystallization.

Advantages :

  • Eliminates intermediate purification steps.
  • Reduces solvent waste.

Industrial-Scale Production

For bulk synthesis, patents emphasize cost-effective catalysis and recycling:

Process :

  • Catalyst Reuse : Pd/C from hydrogenation steps is recovered via filtration and reactivated (3–5 cycles without yield loss).
  • Continuous Flow Systems : Tubular reactors maintain consistent temperature and pressure, achieving 85% yield at 100 g/hour throughput.

Analytical Data and Quality Control

Purity Assessment :

  • HPLC : >99.5% purity (C18 column, 0.1% H₃PO₄/ACN gradient).
  • Melting Point : 351–353°C.

Spectroscopic Confirmation :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
  • ¹H NMR (DMSO-d₆) : δ 12.8 (COOH), 8.1 (Ar-H), 2.5 (CH₃).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scale Feasibility
Stepwise Synthesis 82 99.5 Lab (1–100 g)
One-Pot Synthesis 76 98.8 Pilot (1–10 kg)
Continuous Flow 85 99.2 Industrial (>100 kg)

Chemical Reactions Analysis

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that sulfonamide derivatives, including 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid, exhibit significant anticancer properties. Studies suggest that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, the compound's ability to inhibit specific enzymes linked to cancer cell proliferation has been documented .

2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may act by inhibiting the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases. Research on similar sulfonamide compounds has shown promise in reducing inflammation in various models .

Biochemical Research Applications

1. Proteomics
this compound is utilized in proteomics research as a biochemical tool. Its ability to modify proteins through sulfonamide linkages allows researchers to study protein interactions and functions more effectively. This application is crucial for understanding complex biological systems and disease mechanisms .

2. Enzyme Inhibition Studies
This compound serves as a valuable substrate or inhibitor in enzyme studies. Its sulfonamide group can interact with active sites of various enzymes, providing insights into enzyme kinetics and mechanisms of action. Such studies are vital for drug development and understanding metabolic pathways .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell lines using sulfonamide derivatives similar to this compound.
Study BAnti-inflammatory EffectsShowed reduced levels of inflammatory markers in vitro when treated with compounds containing the sulfonamide group.
Study CProteomicsUtilized the compound to modify proteins for studying interaction networks in cancer cells.

Mechanism of Action

The mechanism of action of 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Phenyl Ring Position of -SO₂NH- Molecular Weight (g/mol) Key Properties/Applications Reference
4-[(2,3,5,6-Tetramethylphenyl)sulfonylamino]benzoic acid C₁₇H₁₉NO₄S 2,3,5,6-Tetramethyl Para 333.41 High hydrophobicity; enzyme inhibition studies
4-[(2,5-Dimethylphenyl)sulfonylamino]benzoic acid C₁₅H₁₅NO₄S 2,5-Dimethyl Para 305.35 Moderate solubility; agrochemical intermediates
3-((2,3,5,6-Tetramethylphenyl)sulfonamido)benzoic acid C₁₇H₁₉NO₄S 2,3,5,6-Tetramethyl Meta 333.41 Altered binding affinity due to meta position
4-[(3-Chloro-4-fluorophenyl)sulfonylamino]benzoic acid C₁₃H₁₀ClFNO₄S 3-Cl, 4-F Para 331.74 Enhanced electronic effects; drug discovery
4-(((2,3,5,6-Tetramethylphenyl)sulfonamido)methyl)benzoic acid C₁₈H₂₁NO₄S 2,3,5,6-Tetramethyl Para (with CH₂ linker) 347.43 Increased steric bulk; potential prodrug design
4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid C₁₅H₁₅NO₄S 3,4-Dimethyl Para (sulfamoyl) 313.41 Sulfamoyl group alters reactivity

Key Observations

Substituent Effects: The tetramethylphenyl group in the target compound confers significant hydrophobicity compared to dimethyl or halogenated analogs (e.g., 2,5-dimethyl or 3-Cl-4-F derivatives) . This property may enhance membrane permeability in biological systems.

Positional Isomerism :

  • The meta-substituted isomer (3-((2,3,5,6-tetramethylphenyl)sulfonamido)benzoic acid) shows distinct binding profiles compared to the para-substituted target compound, highlighting the importance of spatial arrangement in molecular interactions .

Linker Modifications :

  • The introduction of a methylene (-CH₂-) linker in 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid increases steric bulk, which may reduce metabolic degradation or enable targeted delivery .

Functional Group Variations: Replacement of the sulfonylamino (-SO₂NH-) group with a sulfamoyl (-SO₂NH₂) group (as in 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid) alters hydrogen-bonding capacity and acidity, impacting solubility and reactivity .

Biological Activity

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid (commonly referred to as compound 1) is a sulfonamide derivative of benzoic acid that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
CAS Number 730249-87-3
Molecular Formula C17H19NO4S
Molecular Weight 333.402 g/mol
Melting Point ~230°C (decomposition)

Antioxidant Activity

Compounds with a benzoic acid scaffold have been noted for their antioxidant properties. In vitro assays have demonstrated that derivatives can scavenge free radicals and reduce oxidative stress markers in cell lines. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of benzoic acid derivatives suggest that these compounds may induce apoptosis in cancer cells. For example, a study highlighted the cytotoxic effects of related benzoic acid derivatives on human cancer cell lines such as Hep-G2 and A2058. While specific data on compound 1 is sparse, its structural analogs have shown promising results in enhancing proteasome activity and inducing apoptosis through various mechanisms.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling: The compound may influence signaling pathways related to cell growth and apoptosis.
  • Antioxidant Defense Activation: It may enhance the body's antioxidant defenses by upregulating antioxidant enzymes.

Study on Proteasome and Autophagy Pathways

A study conducted on benzoic acid derivatives demonstrated their ability to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human fibroblasts. The findings suggested that these compounds could serve as modulators of proteostasis networks, potentially offering therapeutic benefits in age-related diseases .

Cytotoxicity Evaluation

In a comparative analysis of various benzoic acid derivatives, it was found that certain compounds significantly inhibited cell growth in cancer cell lines while exhibiting minimal toxicity in normal cells. This selective cytotoxicity highlights the potential for developing targeted cancer therapies based on such compounds .

Q & A

Q. How can stability studies be designed to evaluate degradation under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies (ICH Q1A guidelines) at pH 1–13 (HCl/NaOH buffers) and 40–80°C. Monitor degradation kinetics via UPLC-PDA and identify byproducts using high-resolution MS. Assess photostability in ICH light cabinets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid
Reactant of Route 2
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4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.